molecular formula C12H13N B8509093 2-phenethyl-1H-pyrrole

2-phenethyl-1H-pyrrole

Cat. No.: B8509093
M. Wt: 171.24 g/mol
InChI Key: MRGVUWNMTRFDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2-phenylethyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10,13H,8-9H2

InChI Key

MRGVUWNMTRFDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.00 g (0.032 mole) of the 2-phenylacetylpyrrole (III) in 200 ml of anhydrous tetrahydrofuran was added to a suspension of 600 g (0.153 mole) of lithium aluminum hydride in dry tetrahydrofuran. The mixture was stirred at reflux temperature for 48 h. The mixture was cooled to 0°, ethyl acetate was cautiously added to destroy the excess hydride and then saturated aqueous sodium sulfate was added. The organic phase was decanted, dried over sodium sulfate and evaporated in vacuo. The residue was subjected to column chromatography on neutral alumina (Fluka, Act II). 4.800 g (88%) of 2-[phenethyl]pyrrole (IV) was eluted with hexane-ethyl acetate and crystallized, m.p. 40°-42° (hexane). (Step 2).
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200 mL
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Synthesis routes and methods II

Procedure details

Compound (III) is dissolved in an ethereal solvent, preferably anhydrous tetrahydrofuran, and a complex metal hydride, preferably lithium aluminum hydride, is added. The mixture is reacted at reflux temperature for 35-53 hours, preferably 48 hours. Excess of hydride is destroyed with organic solvent and the reaction mixture is purified by methods known to the art to afford 2-[phenethyl]pyrrole (IV).
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metal hydride
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